
Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexene ring substituted with an ethyl ester group and a 4-nitroanilino group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate typically involves the esterification of cyclohexene carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The nitroaniline group is introduced through a nucleophilic substitution reaction, where 4-nitroaniline reacts with the esterified cyclohexene derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitroaniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Reduction: Amino derivative of the compound.
Hydrolysis: Carboxylic acid derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling by binding to the receptor’s intracellular domain, thereby suppressing the production of pro-inflammatory cytokines . This makes it a promising candidate for treating inflammatory conditions.
Vergleich Mit ähnlichen Verbindungen
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): Known for its potent anti-inflammatory properties and inhibition of TLR4 signaling.
Cyclohex-1-ene carboxylate derivatives: These compounds share a similar cyclohexene core structure and exhibit various biological activities.
Uniqueness: Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate stands out due to its unique combination of a nitroaniline group and an ethyl ester group, which imparts distinct chemical reactivity and potential biological activities. Its ability to inhibit TLR4 signaling specifically highlights its therapeutic potential in inflammatory diseases.
Eigenschaften
CAS-Nummer |
38773-27-2 |
|---|---|
Molekularformel |
C15H18N2O4 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
ethyl 2-(4-nitroanilino)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-2-21-15(18)13-5-3-4-6-14(13)16-11-7-9-12(10-8-11)17(19)20/h7-10,16H,2-6H2,1H3 |
InChI-Schlüssel |
GTYQYAUWGDVHAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(CCCC1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



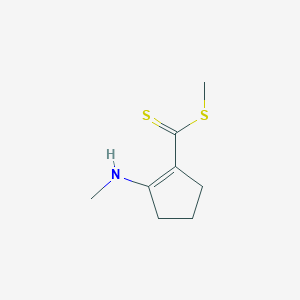


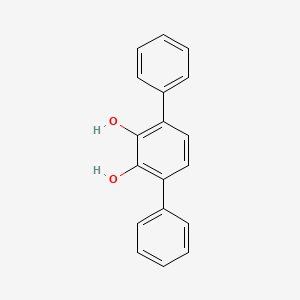
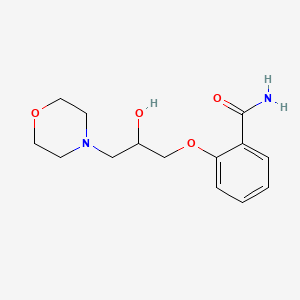
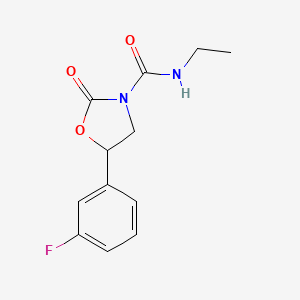
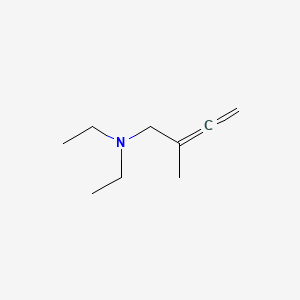

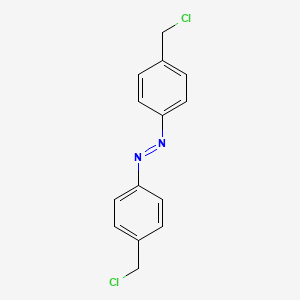
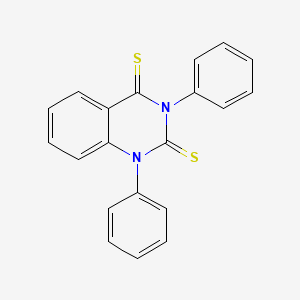
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
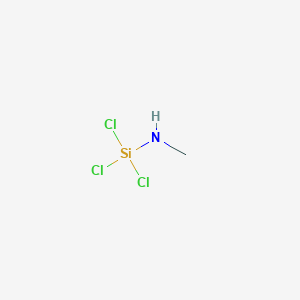
![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
